2-Methyl-6-(trifluoromethyl)nicotinic acid

Description

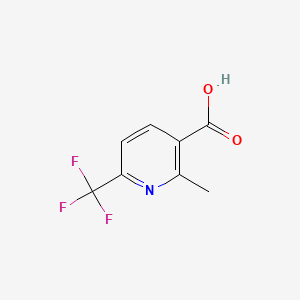

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWJFUQRQUCRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379655 | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-93-2 | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid

CAS Number: 261635-93-2

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. The presence of both a methyl and a trifluoromethyl group on the pyridine ring significantly influences its chemical and physical characteristics.

| Property | Value | Reference |

| CAS Number | 261635-93-2 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 139-141 °C | |

| Boiling Point | 253.0 ± 40.0 °C (predicted) | |

| Density | 1.414 ± 0.06 g/cm³ (predicted) | |

| pKa | 2.96 ± 0.10 (predicted) | [4] |

| Solubility | Slightly soluble in water. Soluble in acetonitrile and methanol. | [4] |

Synthesis

A widely adopted method for the synthesis of the ethyl ester of 2-Methyl-6-(trifluoromethyl)nicotinic acid is outlined in patent WO2006059103A2.[5] This method, while commonly used, can present challenges with incomplete reaction conversion.[5] The general approach involves the condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with an appropriate trifluoromethyl-containing building block.[5] Subsequent hydrolysis of the resulting ethyl 2-methyl-6-(trifluoromethyl)nicotinate would yield the desired carboxylic acid.

A general workflow for this synthesis is presented below.

Caption: Synthetic workflow for 2-Methyl-6-(trifluoromethyl)nicotinic acid.

Biological Activity and Signaling Pathways

This compound and its derivatives are of interest for their potential interaction with nicotinic acetylcholine receptors (nAChRs).[6] nAChRs are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems.[6] Modulation of nAChR activity has therapeutic potential in a range of disorders.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling cascades that are implicated in neuroprotection.[7] One of the key pathways activated downstream of these receptors is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7] This pathway is central to cell survival and proliferation.

The binding of an agonist, such as a modulator derived from 2-Methyl-6-(trifluoromethyl)nicotinic acid, to the nAChR leads to the opening of the ion channel and an influx of calcium ions (Ca²⁺).[7] The increase in intracellular calcium can, in turn, activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1). Activated Akt proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis.

Caption: nAChR-mediated PI3K/Akt signaling pathway.

Experimental Protocols

Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (Illustrative Protocol based on Patent WO2006059103A2)

This protocol is an illustrative example based on the general methodology described in the patent literature.[5] Actual reaction conditions may require optimization.

Materials:

-

(Z)-3-aminobut-2-enoic acid ethyl ester

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Acetic acid

-

Ammonium acetate

-

Toluene

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene, add (Z)-3-aminobut-2-enoic acid ethyl ester, acetic acid, and ammonium acetate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., α4β2 or α7)

-

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-epibatidine)

-

Test compound (2-Methyl-6-(trifluoromethyl)nicotinic acid or its derivatives)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the different concentrations of the test compound or buffer (for total and non-specific binding).

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

2-Methyl-6-(trifluoromethyl)nicotinic acid is a valuable building block in medicinal and agricultural chemistry. Its synthesis, while established, may require optimization to achieve high yields. The compound's potential as a modulator of nicotinic acetylcholine receptors, particularly through the PI3K/Akt signaling pathway, makes it an interesting candidate for further investigation in the context of neuroprotective and other therapeutic applications. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and biological activity of this and related compounds.

References

- 1. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. H33003.09 [thermofisher.com]

- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 5. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 6. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, including its chemical properties, synthesis, biological relevance, and safety information. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid [1]. It is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position[2].

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 205.13 g/mol | [1][3] |

| Melting Point | 139-141 °C | [4] |

| Boiling Point | 253.0 ± 40.0 °C (at 760 Torr) | [4] |

| Density | 1.414 ± 0.06 g/cm³ | [4] |

| Water Solubility | 4.7 g/L at 25°C (Slightly soluble) | [2][3][4] |

| Appearance | White to cream crystals or powder | [5] |

Synthesis and Reactivity

2-Methyl-6-(trifluoromethyl)nicotinic acid is primarily used as a pharmaceutical intermediate[2][3][4]. Several synthetic strategies can be employed for its preparation:

-

From Nicotinic Acid: A common approach involves the methylation of a nicotinic acid precursor followed by trifluoromethylation using appropriate reagents[2].

-

Multi-step Synthesis: This involves the formation of an intermediate compound which then undergoes subsequent reactions to introduce the methyl and trifluoromethyl groups onto the pyridine ring[2].

-

Catalytic Methods: The use of transition metal catalysts can improve the yield and selectivity of the synthesis[2].

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid [6]

This protocol describes two different synthetic methods.

Method 1:

-

Initial Setup: In a 200 ml four-necked flask equipped with a stirrer, thermometer, and a three-way cock, charge 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.

-

Addition of Triethylamine: Stir the mixture and cool it in an ice water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise.

-

Catalyst and Hydrogenation: Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst. Subsequently, replace the nitrogen with hydrogen and attach a balloon filled with hydrogen.

-

Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Work-up: Monitor the reaction by liquid chromatography. Once the starting material is consumed, stop the reaction. Evaporate the methanol. Add 100 ml of water to dissolve the residue while maintaining the internal temperature at approximately 15°C.

-

Crystallization: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

-

Isolation: Age the mixture for about one hour at the same temperature, then filter the product. Wash the filter cake with 25 ml of cold water.

-

Drying: Dry the product in an oven at 50°C to obtain 6-trifluoromethyl nicotinic acid as an off-white powder (crude yield: 90.4%).

Method 2:

-

Initial Reaction: To a solution of 52 g (0.086 mol) of methyl 3-amino acrylic acid (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol), add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at a temperature below -5°C.

-

Reflux: Gradually raise the temperature of the reaction mixture and heat under reflux for 3 hours.

-

Hydrolysis: Add 3 ml of water to the reaction solution and heat to reflux for an additional 30 minutes.

-

Work-up: Concentrate the mixture under reduced pressure. Wash the residue five times with 20 ml of methylene chloride. Dissolve the product in 50 ml of water.

-

Precipitation: Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Filter the crude product. Wash the product with water under repulping with heating, followed by filtration and another water wash.

-

Drying: Dry the product to obtain 7.03 g of 6-trifluoromethyl nicotinic acid (42.8% yield).

Biological Activity and Applications

2-Methyl-6-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of various therapeutic agents and agrochemicals[2]. Its structural similarity to nicotinic acid (Vitamin B3) suggests potential interactions with biological pathways involving nicotinic acid and its derivatives.

-

Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex active pharmaceutical ingredients[2].

-

Research Tool: This compound is utilized in studies exploring the interactions of nicotinic acetylcholine receptors (nAChRs) and their related biological pathways[2]. Investigations into its binding affinity for these receptors indicate its potential as a modulator in neurological research[2].

-

Metabolic Studies: Research is conducted to assess its metabolic pathways in vivo, which provides insights into its pharmacokinetics[2].

Derivatives of trifluoromethyl-substituted nicotinic acids have shown promise in various therapeutic areas, including as RNase H dual inhibitors and for their potential in managing dyslipidemia and cancer progression through the inhibition of carbonic anhydrase III[7].

Signaling Pathways

Nicotinic acid and its analogs can influence various cellular signaling pathways. The activation of the α7 nicotinic acetylcholine receptor (α7 nAChR) by nicotine, for example, has been shown to trigger downstream signaling cascades. A key pathway involves the cooperation of the Ras/Raf-1/MEK1/ERK and the JAK-2/STAT-3 pathways[8]. This leads to the nuclear transactivation of STAT-3, which is involved in cellular proliferation and survival.

Caption: Signaling downstream of the α7 nicotinic acetylcholine receptor.

Safety and Handling

2-Methyl-6-(trifluoromethyl)nicotinic acid is associated with several hazards. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

-

P405: Store locked up[4].

References

- 1. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]

- 3. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]

- 4. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [amp.chemicalbook.com]

- 5. 2-Methyl-6-(trifluoromethyl)nicotinic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 7. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 8. Receptor-mediated tobacco toxicity: cooperation of the Ras/Raf-1/MEK1/ERK and JAK-2/STAT-3 pathways downstream of alpha7 nicotinic receptor in oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details its molecular structure, physicochemical properties, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related nicotinic acid derivatives. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel nicotinic acid analogs.

Molecular Structure and Identification

2-Methyl-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a methyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. These substitutions significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its chemical reactivity and biological activity.

The definitive identification of this compound is established through its unique molecular identifiers:

| Identifier | Value |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[1] |

| CAS Number | 261635-93-2[1] |

| Molecular Formula | C₈H₆F₃NO₂[1] |

| Molecular Weight | 205.13 g/mol [1] |

| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |

| InChI | InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10,11)/h2-3H,1H3,(H,13,14)[1] |

| InChIKey | ODWJFUQRQUCRJZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Melting Point | 139-141 °C | [2] |

| Boiling Point (Predicted) | 253.0 ± 40.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.414 ± 0.06 g/cm³ | [2] |

| Water Solubility | Slightly soluble (4.7 g/L at 25 °C) | [2][3] |

| pKa (Predicted) | 2.51 ± 0.25 | [2] |

| Appearance | White to cream crystals or powder | [4][5] |

Synthesis and Characterization

For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid has been reported via the hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid in the presence of a palladium catalyst, followed by acidification to precipitate the product[6]. A similar strategy could potentially be adapted for the synthesis of the 2-methyl derivative.

A general workflow for the synthesis and purification of such a compound is outlined below:

Figure 1: A generalized workflow for the synthesis, purification, and characterization of a substituted nicotinic acid derivative.

Spectroscopic Characterization (Hypothetical Data)

Detailed experimental spectra for 2-Methyl-6-(trifluoromethyl)nicotinic acid are not widely published. However, based on the known spectra of nicotinic acid and related compounds, the following characteristic signals can be predicted.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbon, the carbons of the pyridine ring (with those closer to the trifluoromethyl and carboxylic acid groups shifted downfield), the methyl carbon, and the quartet characteristic of the trifluoromethyl carbon due to C-F coupling.

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

A product specification sheet from a commercial supplier indicates that the FT-IR spectrum of their 2-Methyl-6-(trifluoromethyl)nicotinic acid conforms to its structure[4][5]. Key expected vibrational bands would include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carbonyl of the carboxylic acid (around 1700 cm⁻¹).

-

C-H stretching and bending vibrations for the aromatic and methyl groups.

-

Strong C-F stretching bands characteristic of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).

3.1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 205.

Potential Biological Activities and Signaling Pathways

While specific biological studies on 2-Methyl-6-(trifluoromethyl)nicotinic acid are limited, its structural similarity to nicotinic acid suggests potential interactions with biological systems, particularly nicotinic acetylcholine receptors (nAChRs) and pathways involved in inflammation.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[7][8] Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger downstream signaling cascades that are implicated in neuroprotection.[9][10] It is hypothesized that 2-Methyl-6-(trifluoromethyl)nicotinic acid may act as a modulator of these receptors.

The activation of nAChRs by an agonist leads to an influx of cations, primarily Na⁺ and Ca²⁺. The resulting increase in intracellular Ca²⁺ can initiate a variety of signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to promote cell survival and inhibit apoptosis.[9][10]

Figure 2: A simplified representation of the nicotinic acetylcholine receptor (nAChR) signaling pathway leading to neuroprotection.

Anti-inflammatory Effects

Nicotinic acid is known to exert anti-inflammatory effects, in part through the G-protein coupled receptor GPR109A.[11] Activation of this receptor can suppress the production of pro-inflammatory chemokines and cytokines. Studies have shown that nicotinic acid can reduce the secretion of TNF-α, IL-6, and MCP-1 in monocytes and adipocytes.[11][12] It is plausible that 2-Methyl-6-(trifluoromethyl)nicotinic acid could exhibit similar anti-inflammatory properties by modulating these pathways.

Antimicrobial Activity

Isonicotinic acid derivatives, such as the anti-tuberculosis drug isoniazid, are well-known for their antimicrobial properties.[13] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial metabolic pathways. The presence of a lipophilic methyl group and an electron-withdrawing trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)nicotinic acid could enhance its ability to cross microbial cell membranes and interact with intracellular targets, suggesting potential as an antimicrobial agent.[13]

Experimental Protocols

Detailed, validated experimental protocols for 2-Methyl-6-(trifluoromethyl)nicotinic acid are not available in the public domain. However, standard methodologies for the characterization and biological evaluation of small molecules would be applicable.

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D correlation spectra (e.g., COSY, HSQC).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Preparation of Compound Dilutions: Prepare a serial dilution of 2-Methyl-6-(trifluoromethyl)nicotinic acid in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

2-Methyl-6-(trifluoromethyl)nicotinic acid is a compound with a well-defined molecular structure and predictable physicochemical properties. While its biological activities have not been extensively studied, its structural relationship to nicotinic acid and other bioactive pyridine derivatives suggests its potential as a modulator of nicotinic acetylcholine receptors and as a candidate for anti-inflammatory and antimicrobial applications. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational framework to support such research endeavors.

References

- 1. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]

- 3. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [amp.chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-Methyl-6-(trifluormethyl)-nicotinsäure, 97 %, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 7. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Technical Guide: Physical Properties of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural features, including a methyl group, a trifluoromethyl group, and a carboxylic acid on a pyridine ring, make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its physical properties is critical for its application in chemical synthesis, process development, and formulation. This document provides a comprehensive overview of the key physical and chemical properties of this compound, details the experimental methodologies for their determination, and illustrates a general synthetic logic.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of 2-Methyl-6-(trifluoromethyl)nicotinic acid are summarized below. These properties dictate its behavior in various chemical and physical processes.

Table 1: Core Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[2] |

| CAS Number | 261635-93-2[2] |

| Molecular Formula | C₈H₆F₃NO₂[2] |

| Molecular Weight | 205.13 g/mol [2] |

| Physical Appearance | White to cream or yellow to pale brown solid (powder/crystals)[1] |

Table 2: Quantitative Physical Data

| Parameter | Value | Conditions |

| Melting Point | 139-141 °C | Not Specified |

| Boiling Point | 253.0 ± 40.0 °C | Predicted at 760 Torr |

| Density | 1.414 ± 0.06 g/cm³ | Predicted at 20 °C, 760 Torr |

| Water Solubility | 4.7 g/L | Slightly soluble at 25 °C[1] |

| pKa | 2.51 ± 0.25 | Predicted |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research and development. The following sections detail the standard experimental methodologies for measuring the key parameters listed above.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[3]

Methodology: Capillary Melting Point [4]

-

Sample Preparation: A small amount of the dry, finely powdered 2-Methyl-6-(trifluoromethyl)nicotinic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The thermometer bulb and the sample should be at the same level.[4]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. A preliminary, rapid heating can be performed to find an approximate melting point before a more careful, slower determination is conducted.

Solubility Determination

Solubility data is essential for designing reaction conditions, extractions, and formulations. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]

Methodology: Visual Assessment in a Test Tube [7][8]

-

Preparation: A precisely weighed amount of the solid (e.g., 25 mg) is placed into a test tube.[7]

-

Solvent Addition: A measured volume of the solvent (e.g., water) is added in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[7]

-

Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[6]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble if no solid particles (or only a few granules) remain.[6]

-

Classification: Based on the amount of solute that dissolves in a given volume of solvent, the solubility is quantitatively determined (e.g., in g/L). For acid-base properties, if the compound is water-insoluble, subsequent tests can be performed with aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) to check for salt formation, which indicates basic or acidic functional groups, respectively.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For a carboxylic acid like 2-Methyl-6-(trifluoromethyl)nicotinic acid, it indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Methodology: Potentiometric Titration [10][11]

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength of the solution is kept constant using an inert salt like KCl.[12]

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a magnetic stirrer.[12] The solution is initially made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[12]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This point is identified as the inflection point in the curve.[11] Multiple titrations are performed to ensure accuracy.[12]

Synthetic Pathway and Logic

The synthesis of substituted nicotinic acids like the target compound can be approached through various strategies. A common and logical method involves the functionalization of a pre-existing, appropriately substituted pyridine ring.[13] This avoids the complexities of de novo ring construction. The workflow below illustrates a generalized approach where a precursor molecule is converted to the final acid.

Caption: Generalized workflow for the synthesis of the target acid.

This diagram illustrates a common synthetic transformation where a nitrile group (-CN) on the pyridine ring is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (-COOH). This represents a direct and efficient method for arriving at the final product from a readily available precursor.

Conclusion

The physical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid define its utility as a chemical intermediate. The data and experimental protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, development, and application of this and related compounds. Adherence to standardized methodologies for property determination is essential for ensuring data quality, reproducibility, and successful outcomes in research and development endeavors.

References

- 1. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [amp.chemicalbook.com]

- 2. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and related physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2). This compound is a key intermediate in the pharmaceutical and agrochemical industries, making a thorough understanding of its solubility essential for process development, formulation, and biological studies.

Physicochemical Properties

2-Methyl-6-(trifluoromethyl)nicotinic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3] |

| Molecular Weight | 205.13 g/mol | [1][3] |

| CAS Number | 261635-93-2 | [1][2] |

| Appearance | Pale yellow to brownish powder/crystals | [1][2][4] |

| Melting Point | 139-141 °C | [1][2] |

| Boiling Point | 253.0 ± 40.0 °C (at 760 Torr) | [1][2] |

| Density | 1.414 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |

| pKa (Predicted) | 2.51 ± 0.25 | [1][2] |

Solubility Data

The solubility of 2-Methyl-6-(trifluoromethyl)nicotinic acid is influenced by its molecular structure, which contains both lipophilic (methyl and trifluoromethyl groups) and hydrophilic (carboxylic acid) moieties. The electron-withdrawing nature of the trifluoromethyl group impacts the acidity and overall polarity of the molecule.[1]

| Solvent | Solubility | Temperature | Notes |

| Water | 4.7 g/L | 25 °C | Classified as slightly soluble.[1][2][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Not Specified | Expected to be soluble due to the polar aprotic nature of DMSO.[1] |

| Ethanol | Soluble (qualitative) | Not Specified | Expected to have moderate solubility in this polar protic solvent.[1] |

| Methanol | Slightly Soluble (qualitative) | Not Specified | Expected to have moderate solubility.[1] |

| Acetone | Slightly Soluble (qualitative) | Not Specified | Expected to have moderate solubility.[1] |

| Acetonitrile | Slightly Soluble (qualitative) | Not Specified | Limited solubility has been reported.[1] |

Experimental Protocol: Gravimetric Solubility Determination

While specific experimental details for this exact compound are not extensively published, a standard and reliable method for determining the solubility of a solid compound in a solvent is the gravimetric method. A general protocol is described below.

Principle

This method involves creating a saturated solution of the solute in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully separated, the solvent is evaporated, and the mass of the remaining solid solute is measured.

Apparatus and Reagents

-

2-Methyl-6-(trifluoromethyl)nicotinic acid (solute)

-

Selected solvent(s)

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (readable to 0.1 mg)

-

Vials or flasks for equilibration

-

Pre-weighed glass vials for drying

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution: Add an excess amount of 2-Methyl-6-(trifluoromethyl)nicotinic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated.[7] Gentle agitation helps to speed up this process.

-

Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed drying vial.

-

Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, use a vacuum desiccator.

-

Mass Determination: Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant taken

The following diagram illustrates the general workflow for this experimental protocol.

Factors Influencing Solubility

The solubility profile of 2-Methyl-6-(trifluoromethyl)nicotinic acid is a result of the interplay between its structural features and the properties of the solvent.

-

Compound Structure:

-

-COOH (Carboxylic Acid) Group: This is a polar, hydrophilic group capable of hydrogen bonding, which promotes solubility in polar, protic solvents like water and ethanol.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

-CF₃ (Trifluoromethyl) Group: This is a strongly electron-withdrawing and lipophilic group. It reduces water solubility compared to unsubstituted nicotinic acid.[1]

-

-CH₃ (Methyl) Group: This is a nonpolar, lipophilic group that contributes to lower solubility in water.

-

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group, leading to moderate solubility.[1]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. The high polarity of DMSO makes it a good solvent for this compound.[1] Acetonitrile shows more limited solubility.[1]

-

The logical relationship between these factors is visualized in the diagram below.

References

- 1. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]

- 2. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [amp.chemicalbook.com]

- 3. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-6-(trifluoromethyl)nicotinic acid, 97% 10 g | Request for Quote [thermofisher.com]

- 5. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]

- 6. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2), a key building block in pharmaceutical and agrochemical research. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

2-Methyl-6-(trifluoromethyl)nicotinic acid possesses a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Molecular Formula: C₈H₆F₃NO₂[1]

Molecular Weight: 205.13 g/mol [1]

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for 2-Methyl-6-(trifluoromethyl)nicotinic acid are limited, the following tables summarize the expected and, where available, reported spectroscopic data. This information is compiled from an analysis of the compound's structural features and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | broad singlet | Chemical shift is concentration and solvent dependent. |

| Pyridine-H (2) | 7.5 - 8.5 | doublet | Coupling to the adjacent pyridine proton. |

| -CH₃ | 2.5 - 2.8 | singlet |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -COOH | 165 - 175 | |

| Pyridine-C (quaternary) | 150 - 165 | Includes carbons attached to the methyl, trifluoromethyl, and carboxylic acid groups. |

| Pyridine-CH | 120 - 140 | |

| -CF₃ | 120 - 130 | Quartet due to C-F coupling. |

| -CH₃ | 18 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A product specification sheet confirms the identity of 2-Methyl-6-(trifluoromethyl)nicotinic acid by Fourier-Transform Infrared (FTIR) spectroscopy.[2] The characteristic absorption bands are expected in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic/Methyl) | 2850 - 3100 | Medium-Weak |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong |

| C=C and C=N stretch (Pyridine ring) | 1450 - 1600 | Medium |

| C-F stretch (Trifluoromethyl) | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| Ion | Expected m/z | Notes |

| [M]+• | 205 | Molecular Ion |

| [M-OH]+ | 188 | Loss of hydroxyl radical |

| [M-COOH]+ | 160 | Loss of carboxyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-6-(trifluoromethyl)nicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-Methyl-6-(trifluoromethyl)nicotinic acid.

Caption: Workflow for the spectroscopic analysis of 2-Methyl-6-(trifluoromethyl)nicotinic acid.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 2-Methyl-6-(trifluoromethyl)nicotinic acid, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthesis of the target molecule through the formation and subsequent hydrolysis of its ethyl ester. The presented methodologies are based on published patent literature and scientific reports, offering a practical resource for laboratory-scale preparation.

Overview of the Synthetic Pathway

The primary synthetic route to 2-Methyl-6-(trifluoromethyl)nicotinic acid involves a two-stage process:

-

Hantzsch-type pyridine synthesis: Condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to form the pyridine ring of the intermediate, ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

-

Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product, 2-Methyl-6-(trifluoromethyl)nicotinic acid.

This approach builds the core heterocyclic structure with the desired substituents in a convergent manner.

Synthesis of Key Intermediates

(Z)-3-Aminobut-2-enoic acid ethyl ester

This vinylogous ester is a crucial building block for the pyridine ring formation. It can be synthesized from readily available starting materials.

Reaction Scheme:

Experimental Protocol (General):

A common method for the preparation of (Z)-3-aminobut-2-enoic acid ethyl ester involves the reaction of ethyl acetoacetate with an ammonia source, such as ammonia or ammonium acetate.[1] The reaction is typically carried out in a suitable solvent like ethanol.

| Parameter | Value/Conditions |

| Reactants | Ethyl acetoacetate, Ammonia or Ammonium Acetate |

| Solvent | Ethanol |

| Temperature | Varies, often reflux |

| Reaction Time | Several hours |

| Work-up | Removal of solvent, followed by distillation or recrystallization |

Note: The stereoselectivity of this reaction is important, and the (Z)-isomer is the desired product for the subsequent condensation.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

This fluorinated building block provides the trifluoromethyl group and the remaining carbons for the pyridine ring.

Reaction Scheme:

Experimental Protocol:

The synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one can be achieved by the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a base.[2]

| Parameter | Value/Conditions |

| Reactants | Trifluoroacetyl chloride, Vinyl ethyl ether |

| Base | Organic base (e.g., N-methylmorpholine or N-methylimidazole) |

| Solvent | Aprotic organic solvent (e.g., dichloromethane) |

| Temperature | Typically low to ambient temperature |

| Work-up | Aqueous wash, drying of the organic phase, and solvent removal |

Core Synthesis: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

The central step in this pathway is the condensation of the two key intermediates to form the substituted pyridine ring. This reaction is a variation of the Hantzsch pyridine synthesis.

References

A Technical Guide to the Biological Activity of 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Methyl-6-(trifluoromethyl)nicotinic acid represent a promising class of compounds with a wide spectrum of biological activities. Their unique structural features, combining a substituted pyridine ring with a trifluoromethyl group, have attracted significant interest in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anti-inflammatory, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutic agents based on this scaffold.

Anti-inflammatory Activity

Derivatives of 2-Methyl-6-(trifluoromethyl)nicotinic acid have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Data for Nicotinic Acid Derivatives as COX Inhibitors

While specific IC50 values for 2-Methyl-6-(trifluoromethyl)nicotinic acid derivatives are not extensively available in publicly accessible literature, studies on structurally related nicotinic acid analogs provide valuable insights into their potential as COX inhibitors. The following table summarizes the COX inhibitory activity of various nicotinic acid derivatives.

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Nicotinate Derivatives | 3b | 9.24 | 0.15 | 61.6 | [1] |

| 3e | 10.21 | 0.16 | 63.8 | [1] | |

| 4c | 11.52 | 0.09 | 128.0 | [1] | |

| 4f | 12.83 | 0.08 | 160.4 | [1] | |

| Trifluoromethyl-pyrazole-carboxamides | 3b | 0.46 | 3.82 | 0.12 | [2] |

| 3d | - | 4.92 | - | [2] | |

| 3g | - | 2.65 | - | [2] | |

| Reference Drugs | Celecoxib | 15.2 | 0.08 | 190.0 | [1] |

| Diclofenac | 1.25 | 0.21 | 5.95 | [1] | |

| Indomethacin | 0.78 | 0.53 | 1.47 | [1] |

Note: The data presented is for nicotinic acid derivatives and trifluoromethyl-containing compounds, which may serve as a predictive reference for the potential activity of 2-Methyl-6-(trifluoromethyl)nicotinic acid derivatives.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of nicotinic acid derivatives are often mediated by the inhibition of pro-inflammatory signaling pathways. Activation of receptors like GPR109A by nicotinic acid analogs can lead to a decrease in the production of inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Activity

Derivatives of nicotinic acid have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The trifluoromethyl group in the target compounds may enhance their antimicrobial properties.

Quantitative Data for Nicotinic Acid and Related Heterocyclic Derivatives

Specific minimum inhibitory concentration (MIC) data for 2-Methyl-6-(trifluoromethyl)nicotinic acid derivatives is limited. However, studies on related nicotinohydrazide and other heterocyclic structures provide an indication of their potential antimicrobial efficacy.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Nicotinohydrazide | A | P. aeruginosa | 0.063 | 0.125 | [3] |

| B | VRE | 0.063 | 0.125 | [3] | |

| B | C. albicans | - | 0.125 | [3] | |

| C | VRE | 0.063 | 0.125 | [3] | |

| D | A. nigre | 0.063 | 0.125 | [3] | |

| Phenylalanine Derivatives | 1e | Gram-positive bacteria | ≤56.2 | - | [4] |

| 1e | Gram-negative bacteria | ≤56.2 | - | [4] | |

| 1e | C. albicans | ≤56.2 | - | [4] |

Note: VRE - Vancomycin-resistant Enterococci. The data is for related heterocyclic compounds and may not be directly representative of the target scaffold.

Neuroprotective Activity

A significant area of interest is the neuroprotective potential of nicotinic acid derivatives. Their mechanism of action often involves the modulation of nicotinic acetylcholine receptors (nAChRs) and the activation of downstream pro-survival signaling pathways.

Signaling Pathway: nAChR-Mediated Neuroprotection

Activation of nAChRs, particularly the α7 subtype, by nicotinic agonists can trigger a signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to promote cell survival by inhibiting apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.

Beyond direct nAChR agonism, some nicotinic acid derivatives may exert neuroprotective effects through other mechanisms, such as modulation of other receptor systems or by exhibiting antioxidant properties. However, the nAChR-PI3K/Akt axis is currently the most well-characterized pathway for this class of compounds.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of 2-Methyl-6-(trifluoromethyl)nicotinic acid derivatives.

In Vitro Anti-inflammatory Assay: COX Inhibition

Methodology:

The capacity of the synthesized compounds to inhibit ovine COX-1 and COX-2 is assessed using an enzyme immunoassay (EIA) kit.[5]

-

Compound Preparation: Stock solutions of test compounds are prepared in DMSO.

-

Assay Procedure: The assay is conducted in a 96-well plate following the manufacturer's protocol.

-

Data Analysis: IC50 values, the concentration of the compound that causes 50% inhibition of the enzyme activity, are determined from the concentration-response curves.

-

Reference Drugs: Celecoxib, diclofenac, and indomethacin are typically used as reference compounds.[1]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Methodology:

This model is a standard method to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

-

Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.

-

Compound Administration: Test compounds are administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Methodology:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Method: Broth microdilution is a common method.

-

Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

Derivatives of 2-Methyl-6-(trifluoromethyl)nicotinic acid constitute a versatile scaffold with significant potential for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antimicrobial, and neuroprotective activities warrant further investigation. The data and protocols presented in this guide aim to facilitate ongoing research efforts in this promising area of drug discovery. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for clinical development.

References

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable research tool and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential interactions with biological pathways modulated by this essential nutrient, particularly nicotinic acetylcholine receptors and the G-protein coupled receptor GPR109A. The presence of a trifluoromethyl group is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives attractive for drug discovery programs.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the known properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid, detailed synthetic procedures, and representative experimental protocols for its biological characterization. While specific quantitative biological data for this compound is not extensively available in public literature, this guide offers the necessary methodological framework for researchers to investigate its potential pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid is presented below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 261635-93-2 | [7] |

| Molecular Formula | C₈H₆F₃NO₂ | [7] |

| Molecular Weight | 205.13 g/mol | [7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 143-153 °C | |

| Solubility | Slightly soluble in water (approx. 4.7 g/L at 25°C) | [2] |

| pKa | Predicted: 2.51 ± 0.25 |

Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

The following is a representative synthetic protocol for the preparation of 2-Methyl-6-(trifluoromethyl)nicotinic acid, adapted from patent literature. This multi-step synthesis involves the formation of a key precursor, 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid ethyl ester

This procedure is adapted from a patented method for the synthesis of the ethyl ester precursor.

-

Reaction Setup: To a solution of ethyl (Z)-3-aminobut-2-enoate (1 equivalent) in a suitable solvent such as ethanol, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.1 equivalents).

-

Cyclization: The reaction mixture is heated at reflux for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester.

Experimental Protocol: Hydrolysis to 2-Methyl-6-(trifluoromethyl)nicotinic acid

-

Hydrolysis: The purified 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester (1 equivalent) is dissolved in a mixture of ethanol and water. To this solution, an excess of a base, such as sodium hydroxide (2-3 equivalents), is added.

-

Reaction Monitoring: The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the hydrolysis is complete, as monitored by TLC.

-

Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to approximately 2-3 with a strong acid, such as 1M hydrochloric acid. This will precipitate the carboxylic acid.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-Methyl-6-(trifluoromethyl)nicotinic acid.

References

- 1. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. innospk.com [innospk.com]

- 7. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative, is emerging as a highly versatile scaffold in medicinal chemistry. Its unique structural features, combining the bioisosteric properties of the trifluoromethyl group with the established pharmacological relevance of the nicotinic acid core, have positioned it as a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of 2-Methyl-6-(trifluoromethyl)nicotinic acid, focusing on its role in the development of anticancer, anti-inflammatory, and antiviral agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate further research and drug development efforts.

Introduction: The Strategic Advantage of the 2-Methyl-6-(trifluoromethyl)nicotinic Acid Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Nicotinic acid (niacin) and its derivatives are known to exhibit a wide range of biological activities.[2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[2] The strategic combination of these features in 2-Methyl-6-(trifluoromethyl)nicotinic acid (Figure 1) creates a powerful building block for medicinal chemists. This compound serves as a key pharmaceutical intermediate in the synthesis of a variety of bioactive molecules.[1]

Therapeutic Potential and Applications

Derivatives of 2-Methyl-6-(trifluoromethyl)nicotinic acid have shown promise in several therapeutic areas. The following sections detail the existing research and potential future directions.

Anticancer Activity

Recent studies have highlighted the potential of nicotinic acid derivatives in oncology. A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides, which share the 2-methyl-6-substituted nicotinoyl core, have been synthesized and evaluated for their anti-tumor activity.[3]

These compounds have been shown to upregulate the expression of Nur77, an orphan nuclear receptor involved in apoptosis.[3] The binding of these derivatives to Nur77 triggers its nuclear export, leading to the induction of apoptosis in cancer cells.[3] This suggests a promising therapeutic strategy for various cancers.

// Nodes Derivative [label="2-Methyl-6-(trifluoromethyl)nicotinic\nacid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nur77_nucleus [label="Nur77 (in Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Nur77_cytoplasm [label="Nur77 (in Cytoplasm)", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Derivative -> Nur77_nucleus [label="Upregulates and binds to"]; Nur77_nucleus -> Nur77_cytoplasm [label="Nuclear Export"]; Nur77_cytoplasm -> Bcl2 [label="Inhibits"]; Bcl2 -> Apoptosis [label="Inhibits", style=dashed]; Nur77_cytoplasm -> Apoptosis [label="Induces"]; }

Diagram 1: Proposed mechanism of anticancer activity via Nur77 modulation.The synthesized semicarbazide and thiosemicarbazide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for the most potent compounds are summarized in the table below.

| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | HGC-27 (IC50, µM) |

| 9h | - | - | 1.40 |

| 9u | - | - | 4.56 |

| Table 1: In vitro anticancer activity of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives.[3] |

Anti-inflammatory Potential

Nicotinic acid is known for its anti-inflammatory properties, mediated in part through the GPR109A receptor.[4] While direct studies on the anti-inflammatory effects of 2-Methyl-6-(trifluoromethyl)nicotinic acid derivatives are limited, the structural similarity suggests a high potential for this class of compounds to modulate inflammatory pathways. Future research in this area is warranted.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Derivatives of the closely related 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) functions.[5][6] This dual inhibition is a promising strategy to overcome drug resistance.

These compounds act as allosteric inhibitors, binding to a site distinct from the active site of the enzyme.[6] This mode of action can be effective against viral strains that have developed resistance to active site inhibitors.

// Nodes Derivative [label="2-Amino-6-(trifluoromethyl)nicotinic\nacid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIV_RT [label="HIV-1 Reverse Transcriptase", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerase_Activity [label="DNA Polymerase Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNase_H_Activity [label="Ribonuclease H Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viral_Replication [label="Viral Replication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Derivative -> HIV_RT [label="Allosteric Binding"]; HIV_RT -> Polymerase_Activity [label="Catalyzes"]; HIV_RT -> RNase_H_Activity [label="Catalyzes"]; Polymerase_Activity -> Viral_Replication; RNase_H_Activity -> Viral_Replication; HIV_RT -> Viral_Replication [style=invis]; // for layout Derivative -> Polymerase_Activity [label="Inhibits", color="#EA4335"]; Derivative -> RNase_H_Activity [label="Inhibits", color="#EA4335"]; }

Diagram 2: Dual inhibition of HIV-1 Reverse Transcriptase.Several 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated potent inhibition of HIV-1 RT RNase H function and viral replication in cell-based assays.

| Compound | RNase H IC50 (µM) |

| 21 | 14 |

| Table 2: In vitro anti-HIV-1 activity of a lead 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivative.[6] |

Experimental Protocols

The following protocols are adapted from published procedures for the synthesis of bioactive derivatives from similar nicotinic acid precursors and can serve as a starting point for the derivatization of 2-Methyl-6-(trifluoromethyl)nicotinic acid.

General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of amides from 2-Methyl-6-(trifluoromethyl)nicotinic acid.

// Nodes Start [label="2-Methyl-6-(trifluoromethyl)nicotinic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Activation with SOCl2 or Oxalyl Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Methyl-6-(trifluoromethyl)nicotinoyl chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Reaction with Amine (R-NH2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Methyl-6-(trifluoromethyl)nicotinamide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Diagram 3: General workflow for amide synthesis.Materials:

-

2-Methyl-6-(trifluoromethyl)nicotinic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine or other suitable base

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Acid Chloride Formation: To a solution of 2-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride.[7][8]

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.1 eq) and triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Synthesis of Semicarbazide/Thiosemicarbazide Derivatives (Anticancer)

This protocol is adapted from the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides.[3]

Materials:

-

2-Methyl-6-(trifluoromethyl)nicotinohydrazide (can be synthesized from the corresponding methyl ester and hydrazine hydrate)

-

Appropriate isocyanate or isothiocyanate

-

Anhydrous ethanol or THF

Procedure:

-

To a solution of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide (1.0 eq) in anhydrous ethanol, add the corresponding isocyanate or isothiocyanate (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired semicarbazide or thiosemicarbazide derivative.

Conclusion and Future Perspectives